

optimizing the potency of 4,6-Diaminonicotinamide derivatives

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Compound of Interest

Compound Name: 4,6-Diaminonicotinamide

CAS No.: 171178-35-1

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Technical Support Center: **4,6-Diaminonicotinamide** Scaffold Optimization

Current Status: System Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Potency & Property Optimization of **4,6-Diaminonicotinamide** Derivatives

Welcome to the Optimization Hub

You are accessing the technical repository for the **4,6-Diaminonicotinamide** (4,6-DANA) class. These scaffolds are privileged structures in kinase discovery, most notably recognized as potent inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and mutant EGFR (specifically C797S variants).

This interface is designed to troubleshoot your specific bottlenecks in SAR (Structure-Activity Relationship), synthesis, and physicochemical property refinement.

Module 1: Potency Optimization (SAR)

User Query: "My lead compound shows activity (>10 μ M) but fails to break the sub-micromolar barrier against IRAK4. How do I improve binding affinity?"

Technical Insight: The 4,6-DANA scaffold typically functions as a Type I ATP-competitive inhibitor. The primary failure mode in early hits is often insufficient engagement with the "hinge region" of the kinase or lack of occupancy in the ribose-binding pocket.

Troubleshooting Protocol:

- Hinge Interaction Check (C3-Amide):
 - Diagnosis: The primary amide at C3 is critical. It usually forms a donor-acceptor hydrogen bond pair with the kinase hinge residues (e.g., Hinge-Glu/Met).
 - Action: Do not replace the primary amide (-CONH₂) with a tertiary amide or ester early in optimization. This motif is often the "anchor." If you must modify it for solubility, use a hydrolyzable prodrug strategy rather than a permanent substitution.
- The "Gatekeeper" Vector (C4-Amine):
 - Diagnosis: The substituent at the 4-position points towards the solvent front or the gatekeeper residue.
 - Action: Introduce conformational constraint.
 - Experiment: Replace a flexible alkyl amine (e.g., n-butylamine) with a cycloalkyl amine (e.g., cyclopropylamine or cyclohexylamine).
 - Rationale: Reducing the entropic penalty of binding often improves potency by 10-50 fold.
- The Hydrophobic Pocket (C6-Amine):
 - Diagnosis: The 6-position substituent often occupies the hydrophobic back-pocket.
 - Action: Aromatic stacking is required here.
 - Experiment: Introduce an indole or substituted phenyl group at C6.
 - Citation Support: Research by Bristol-Myers Squibb on IRAK4 inhibitors demonstrated that specific heteroaryl substitutions at C6 are essential for sub-micromolar potency [1].

Data Summary: Impact of C4/C6 Substitutions on IRAK4 Potency

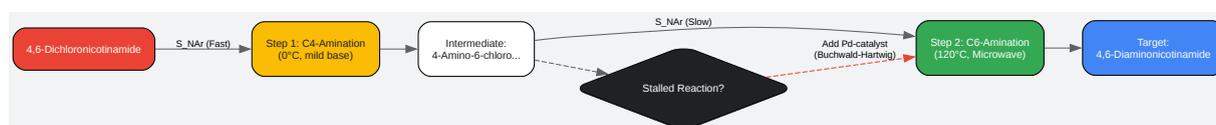
Compound ID	C3-Substituent	C4-Substituent	C6-Substituent	IRAK4 IC50 (nM)	Notes
DANA-001	-CONH2	-NH-Methyl	-NH-Phenyl	12,500	Weak hydrophobic contact
DANA-002	-CONH2	-NH-Cyclopropyl	-NH-Phenyl	850	Entropic gain at C4
DANA-003	-CONH2	-NH-Cyclopropyl	-NH-(Indol-5-yl)	28	Optimized stacking at C6
DANA-004	-COOMe	-NH-Cyclopropyl	-NH-(Indol-5-yl)	>50,000	Loss of Hinge H-bonds

Module 2: Synthetic Workflow & Troubleshooting

User Query: "I am seeing low yields during the final amination step at Position 6. The reaction is stalling or producing regioisomers."

Technical Insight: The synthesis of 4,6-DANA derivatives usually proceeds via sequential Nucleophilic Aromatic Substitution (SNAr) on a 4,6-dichloronicotinamide core. The C4 position is significantly more electrophilic than C6 due to the electron-withdrawing effect of the C3-amide (para-like orientation).

Visual Workflow: Sequential SNAr Strategy



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Caption: Sequential functionalization logic. C4 is reactive under mild conditions; C6 often requires forcing conditions or metal catalysis.

Troubleshooting Protocol:

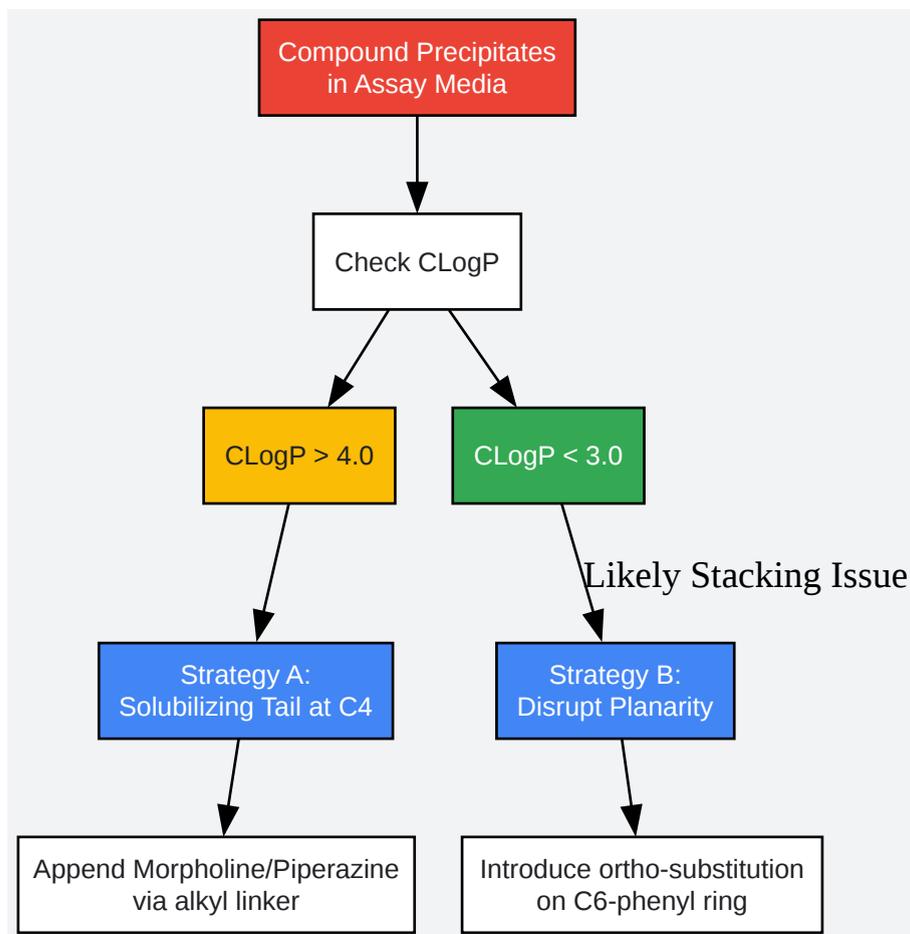
- Regioselectivity Control:
 - Issue: Getting a mixture of 4-amino and 6-amino products in Step 1.
 - Fix: Lower the temperature to 0°C or -10°C. The C4 position is kinetically favored. Use exactly 1.0 equivalent of the amine.
- Forcing the C6 Displacement:
 - Issue: The C6-chlorine is sluggish.
 - Fix:
 - Method A (Thermal): Switch to microwave heating at 140°C in NMP (N-methyl-2-pyrrolidone).
 - Method B (Catalytic): If the nucleophile is an aniline (weak nucleophile), S_NAr will fail. Switch to Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100°C).

Module 3: Physicochemical Properties (Solubility)

User Query: "My potent compound (IC₅₀ < 50 nM) precipitates in the cell-based assay media (RPMI + 10% FBS)."

Technical Insight: 4,6-DANA derivatives are flat, nitrogen-rich heteroaromatics that suffer from "molecular stacking" (π - π interactions), leading to poor aqueous solubility.

Optimization Decision Tree:



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Caption: Decision matrix for solubility issues. High lipophilicity requires polar appendages; stacking issues require steric disruption.

Corrective Actions:

- The "Solubilizing Tail" Strategy:
 - Modify the aliphatic chain at the C4-amine.
 - Protocol: Instead of a simple cyclopropyl, use a 1-(methylsulfonyl)piperidin-4-yl or a (morpholin-4-yl)ethyl group. These groups remain solvent-exposed and do not typically interfere with the hinge binding [2].
- Disrupting Planarity (The "Twist"):

- If the molecule is too flat, it crystallizes easily.
- Protocol: Add a methyl or chloro substituent at the ortho position of the C6-phenyl ring. This forces the phenyl ring to twist out of plane relative to the pyridine core, breaking the stacking energy and improving solubility without killing potency.

References

- Watterson, S. H., et al. (2017). "Discovery and structure-based design of **4,6-diaminonicotinamides** as potent and selective IRAK4 inhibitors." *Bioorganic & Medicinal Chemistry Letters*.
- Kageji, H., et al. (2024).[1] "Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation." *Bioorganic & Medicinal Chemistry Letters*.
- Iyamu, D. I., et al. (2023).[2] "Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors." *Journal of Medicinal Chemistry*.

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Sources

- [1. Synthesis, activity, and their relationships of 2,4-diaminonicotinamide derivatives as EGFR inhibitors targeting C797S mutation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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